N-cinnamyl-N-(3-ethoxypropyl)amine

Description

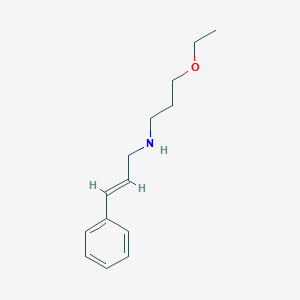

N-Cinnamyl-N-(3-ethoxypropyl)amine is a secondary amine featuring two distinct substituents: a cinnamyl group (phenylallyl, C₆H₅-CH₂-CH₂-) and a 3-ethoxypropyl group (CH₂CH₂-O-CH₂CH₂CH₂-). This structural combination imparts unique physicochemical properties, such as enhanced lipophilicity due to the aromatic cinnamyl moiety and moderate polarity from the ethoxypropyl chain. While direct synthesis data for this compound are absent in the provided evidence, analogous amines with 3-ethoxypropyl groups (e.g., pyridinyl derivatives in ) suggest synthetic routes involving nucleophilic substitution or condensation reactions .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-ethoxy-N-[(E)-3-phenylprop-2-enyl]propan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-6,8-10,15H,2,7,11-13H2,1H3/b10-6+ |

InChI Key |

AVQKOMUXDDQBMP-UXBLZVDNSA-N |

SMILES |

CCOCCCNCC=CC1=CC=CC=C1 |

Isomeric SMILES |

CCOCCCNC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCOCCCNCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Amine Nitrogen

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine

- Molecular Formula : C₁₁H₁₇BrN₂O

- Key Features : Replaces the cinnamyl group with a bromo-methylpyridinyl substituent.

- Impact: The bromine atom increases molecular weight (273.18 g/mol vs. The pyridinyl group adds aromaticity but lacks the conjugated double bond present in cinnamyl, reducing π-π stacking capacity .

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane

- Molecular Formula : C₁₅H₂₈N₂O

- Key Features : A bicyclic ("bispidine") structure with two nitrogen atoms and a 3-ethoxypropyl group.

- Impact : The rigid diazabicyclo framework confers conformational stability, contrasting with the flexible linear chain of the target compound. This structural rigidity is leveraged in coordination chemistry and drug design for enhanced receptor binding .

Functional Group Comparison

N-(2-Chloro-3-phenoxypropyl)amines ()

- Key Features : Chlorine or fluorine atoms and aryloxy groups on the propyl chain.

- Impact: The chloro or fluoro substituents increase electronegativity, altering the amine’s basicity and reactivity.

N-Nitrosomethylalkylamines ()

- Key Features : Nitrosamine derivatives with oxidized substituents (e.g., 2-oxobutyl).

- Impact: The 2-oxo group in compounds like N-nitrosomethyl(2-oxobutyl)amine (M-2-OB) is critical for pancreatic carcinogenicity in hamsters. While N-cinnamyl-N-(3-ethoxypropyl)amine lacks nitrosamine functionality, its ethoxypropyl chain may influence metabolic pathways differently due to ether oxygen’s resistance to oxidation .

Physicochemical Properties

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.